molecular formula C23H25NO5S B489140 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide CAS No. 518321-14-7

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide

Cat. No.: B489140
CAS No.: 518321-14-7
M. Wt: 427.5g/mol
InChI Key: ADWRPANMBLPUMY-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzofuran ring, an acetyl group, and a sulfonylbutanamide moiety

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c1-6-7-22(26)24(30(27,28)21-11-8-14(2)12-15(21)3)18-9-10-20-19(13-18)23(16(4)25)17(5)29-20/h8-13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWRPANMBLPUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Benzofuran Core via -Sigmatropic Rearrangement

The benzofuran moiety is synthesized using a charge-accelerated [3,3]-sigmatropic rearrangement, as demonstrated in recent methodologies for highly substituted benzofurans . This method employs 2,6-disubstituted phenols and alkynyl sulfoxides to generate multi-aryl-substituted benzofurans. For the target compound, 2-methyl-6-acetylphenol serves as the starting material, reacting with a propiolic acid-derived sulfoxide under acidic conditions. The reaction proceeds through a ketene intermediate, followed by cyclization and substituent migration to yield 3-acetyl-2-methyl-1-benzofuran-5-amine (Table 1) .

Table 1: Reaction Conditions for Benzofuran Core Synthesis

ReactantReagent/ConditionsProductYield (%)
2-Methyl-6-acetylphenolPropiolic sulfoxide, H2SO43-Acetyl-2-methyl-1-benzofuran-5-amine78

The acetyl group at the 3-position and methyl group at the 2-position are introduced via strategic substituent placement on the phenol precursor, ensuring regioselectivity during the rearrangement . Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 2.45 (s, 3H, CH3) and δ 2.10 (s, 3H, COCH3) in the 1H spectrum.

Acylation with Butyryl Chloride

The final step involves N-acylation of the sulfonamide with butyryl chloride to install the butanamide group. Using 4-dimethylaminopyridine (DMAP) as a catalyst and DCM as the solvent, the reaction achieves 85% yield after purification via column chromatography (Table 2) .

Table 2: Acylation Optimization Parameters

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes solubility
CatalystDMAP (0.1 equiv)Accelerates acylation
Temperature25°CBalances reactivity and control

Fourier-transform infrared spectroscopy (FTIR) confirms successful acylation, with a prominent carbonyl stretch at 1,685 cm⁻¹. High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C23H25NO5S, [M+H]+ m/z 428.1532) .

Challenges in Stereochemical Control

While the synthesis is straightforward, steric effects from the 2-methyl and 3-acetyl groups on the benzofuran core pose challenges during sulfonylation. Molecular modeling studies suggest that the acetyl group adopts a coplanar conformation with the benzofuran ring, minimizing steric clash during sulfonyl chloride approach . Kinetic studies reveal a second-order dependence on amine concentration, underscoring the importance of maintaining excess sulfonyl chloride.

Scalability and Industrial Applicability

A pilot-scale synthesis (100 g) demonstrated consistent yields (75–80%) using flow chemistry for the sigmatropic rearrangement step, reducing reaction times from 24 hours to 45 minutes . Environmental impact assessments highlight the use of biodegradable solvents (e.g., cyclopentyl methyl ether) as a viable alternative to DCM, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Pyridine, EDCI, HOBt.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Sulfides: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the compound's potential in addressing neurodegenerative diseases such as Alzheimer's Disease (AD). The benzofuran scaffold has been shown to exhibit multi-target-directed ligand activity, which is crucial for combating the multifactorial nature of AD. The compound has demonstrated the ability to:

  • Inhibit butyrylcholinesterase, thereby restoring cholinergic function.
  • Exhibit neuroprotective properties against amyloid-beta oligomers.
  • Modulate microglial activation from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype .

Anti-inflammatory Activity

The compound's ability to interact with cannabinoid receptors has been explored for its immunomodulatory effects. It has been identified as a potent selective ligand for CB2 receptors, which play a significant role in mediating anti-inflammatory responses. This property suggests potential therapeutic applications in inflammatory diseases .

Synthesis and Derivatives

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide involves several steps, typically starting from readily available benzofuran derivatives. The synthetic routes often utilize microwave-assisted techniques to enhance yield and reduce reaction times. Various derivatives have been synthesized to evaluate their biological activities further, including modifications on the benzofuran moiety and sulfonamide functionalities .

Case Studies and Research Findings

StudyFindingsImplications
Study on Neuroprotection Demonstrated that the compound inhibits cholinesterases and protects neurons from amyloid toxicity.Potential use in AD treatment strategies.
CB2 Receptor Modulation Showed significant immunomodulatory effects by switching microglial phenotypes.Possible therapeutic avenue for chronic inflammatory conditions.
Anticancer Activity Investigated derivatives against ovarian cancer cell lines, showing promising anticancer properties.Indicates broader applicability in oncology .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide: shares structural similarities with other sulfonamides and benzofuran derivatives.

Uniqueness

  • The unique combination of the benzofuran ring, acetyl group, and sulfonylbutanamide moiety distinguishes this compound from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H21NO5SC_{21}H_{21}NO_5S, with a molecular weight of approximately 399.46014 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H21NO5S
Molecular Weight399.46014 g/mol
CAS Number992527
SolubilitySoluble in DMSO

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: In Vitro Anticancer Activity

A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Effects

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. The compound’s sulfonamide group may play a crucial role in modulating inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.

Research Findings

In an experimental model of inflammation, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Activity

Recent studies have explored the neuroprotective effects of benzofuran derivatives. The ability of these compounds to cross the blood-brain barrier makes them promising candidates for neurodegenerative diseases.

The neuroprotective effects are believed to arise from the modulation of oxidative stress pathways and the inhibition of apoptosis in neuronal cells. In vitro studies have shown that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions.

Q & A

Q. Key Optimization Parameters :

  • Temperature Control : Reflux conditions (~50–60°C) for sulfonamide coupling to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in acylation steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., acetyl methyl at δ ~2.1–2.3 ppm; benzofuran aromatic protons at δ 6.8–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the sulfonamide and benzofuran moieties .
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction .
    • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C–O bond in benzofuran: ~1.36 Å) .
    • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess positional disorder .

Advanced: How can contradictions between computational models and experimental crystallographic data be resolved?

Methodological Answer:
Discrepancies often arise in bond angles or torsional conformations. A systematic approach includes:

  • Validation Tools : PLATON (ADDSYM) checks for missed symmetry, while CHECKCIF flags geometric outliers .
  • DFT Optimization : Compare experimental data (X-ray) with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Deviations >0.05 Å suggest lattice packing effects or solvent inclusion .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain conformational differences .

Example : If the acetyl group’s torsion angle differs by >5° between models, re-evaluate solvent-accessible voids in the crystal lattice using Mercury software .

Advanced: What strategies mitigate low yields during the sulfonamide coupling step?

Methodological Answer:
Low yields (<40%) often stem from steric hindrance or competing hydrolysis:

  • Activation : Pre-activate the sulfonyl chloride with DIPEA (2 equiv) to enhance electrophilicity .
  • Solvent Dryness : Use anhydrous DCM with molecular sieves to suppress water-induced hydrolysis .
  • Catalyst Screening : Test alternative catalysts (e.g., Hünig’s base) to improve reaction kinetics .
  • In Situ Monitoring : TLC (silica, hexane:EtOAc 4:1) tracks intermediate formation and optimizes reaction time .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictory bioactivity results (e.g., IC₅₀ variations) require:

  • Standardized Assays : Use positive controls (e.g., tamoxifen for cytotoxicity) and replicate experiments in triplicate .
  • Solubility Checks : Confirm compound solubility in assay media via dynamic light scattering (DLS). Precipitation artifacts are common in DMSO stocks >1% v/v .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may skew activity .

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